molecular formula C11H15F2NO2 B1459704 3-(2,4-Difluorophenyl)propan-1-amine acetate CAS No. 1394117-25-9

3-(2,4-Difluorophenyl)propan-1-amine acetate

Cat. No.: B1459704
CAS No.: 1394117-25-9
M. Wt: 231.24 g/mol
InChI Key: YMIUNCCZSZZTKL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula for “3-(2,4-Difluorophenyl)propan-1-amine acetate” is C11H15F2NO2 . The average mass is 231.239 Da and the monoisotopic mass is 231.107086 Da .

Scientific Research Applications

Organic Light-Emitting Devices

The compound's derivatives, specifically 2,4-difluorophenyl-functionalized arylamine, have been utilized in organic light-emitting devices (OLEDs). The incorporation of fluorinated substituents into the arylamine moiety resulted in improved device performance, with increased current efficiency and luminance observed. This improvement was attributed to the electron-withdrawing properties of the fluorinated substituents, which balanced the injected carriers in the devices (Li et al., 2012).

Photochemical Synthesis

3-(2,4-Difluorophenyl)propan-1-amine acetate and its related structures have been involved in photochemical synthesis methods. For instance, a photochemical methodology was reported for the synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles. This process involves irradiation in the presence of nitrogen nucleophiles, demonstrating the compound's role in the synthesis of complex fluorinated structures (Buscemi et al., 2001).

Synthesis and Characterization of Energetic Compounds

The compound's derivatives have been used in the synthesis and characterization of energetic compounds, such as 4-Diazo-2,6-dinitrophenol and 6-Diazo-3-hydroxy-2,4-dinitrophenol. The reactions involved fluorine/amine exchange and nitration processes, indicating the compound's utility in synthesizing and studying the properties of energetic materials (Klapötke et al., 2015).

DNA-Binding Polymers

Derivatives of this compound have been used in the synthesis of water-soluble cationic polythiophene derivatives. These conjugated polymers showed potential as theranostic gene delivery vehicles due to their ability to bind DNA and form polyplexes (Carreon et al., 2014).

Anticancer Activity

Some derivatives of this compound were synthesized and found to selectively inhibit the proliferation of colon cancer cells. This suggests the compound's derivatives have potential therapeutic applications in cancer treatment (Rayes et al., 2019).

Safety and Hazards

The safety data sheet for a similar compound, “3-(2,4-Difluorophenyl)propionic acid”, suggests avoiding breathing dust/fume/gas/mist/vapours/spray . Contaminated work clothing should not be allowed out of the workplace . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Future Directions

The compound is currently used for research and development, often under the supervision of a technically qualified individual . Its unique properties make it valuable for various applications, including drug development and organic synthesis, suggesting potential future directions in these areas.

Properties

IUPAC Name

acetic acid;3-(2,4-difluorophenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N.C2H4O2/c10-8-4-3-7(2-1-5-12)9(11)6-8;1-2(3)4/h3-4,6H,1-2,5,12H2;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIUNCCZSZZTKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC(=C(C=C1F)F)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394117-25-9
Record name Benzenepropanamine, 2,4-difluoro-, acetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394117-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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